
N,N'-Bis(salicylidene)-p-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(salicylidene)-p-phenylenediamine is a Schiff base compound formed by the condensation of salicylaldehyde with p-phenylenediamine. This compound is known for its ability to act as a chelating agent, forming stable complexes with various metal ions. It has garnered significant attention due to its versatile applications in fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)-p-phenylenediamine can be synthesized through a condensation reaction between salicylaldehyde and p-phenylenediamine. The reaction typically occurs in an ethanol solution, where the two reactants are mixed and heated under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Bis(salicylidene)-p-phenylenediamine follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(salicylidene)-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Ethers and esters.
Scientific Research Applications
N,N’-Bis(salicylidene)-p-phenylenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(salicylidene)-p-phenylenediamine, particularly in its metal complexes, involves several pathways:
Generation of Reactive Oxygen Species (ROS): The metal complexes can catalyze the production of ROS, leading to oxidative stress and cell death in cancer cells.
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to apoptosis.
Apoptosis Induction: The combined effects of ROS generation and DNA binding trigger programmed cell death in cancer cells.
Comparison with Similar Compounds
N,N’-Bis(salicylidene)-p-phenylenediamine is often compared with other Schiff base compounds, such as:
N,N’-Bis(salicylidene)ethylenediamine: Similar in structure but with an ethylene bridge instead of a phenylene bridge.
N,N’-Bis(salicylidene)-1,2-phenylenediamine: Another Schiff base with a slightly different structure, used in coordination chemistry and as a ligand for metal complexes.
The uniqueness of N,N’-Bis(salicylidene)-p-phenylenediamine lies in its ability to form highly stable metal complexes and its promising anticancer properties, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5344-68-3 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H16N2O2/c23-19-7-3-1-5-15(19)13-21-17-9-11-18(12-10-17)22-14-16-6-2-4-8-20(16)24/h1-14,23-24H |
InChI Key |
CJTQTLHLELHKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


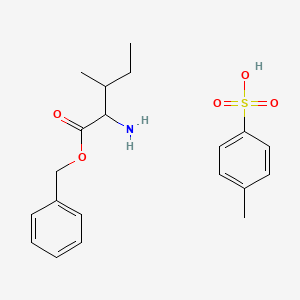





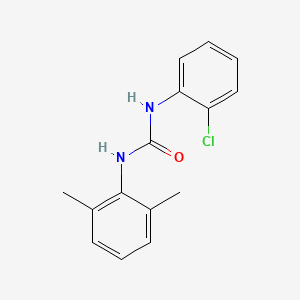

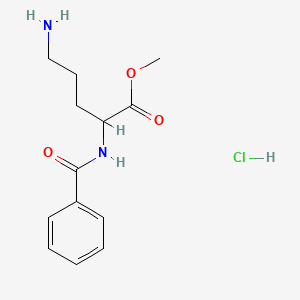
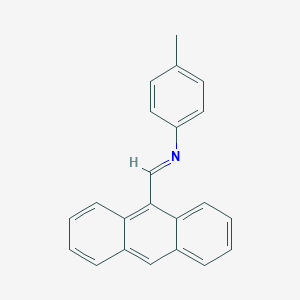

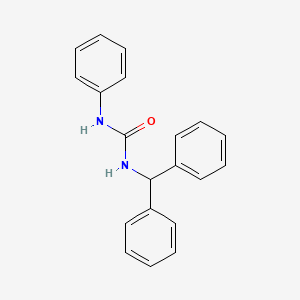

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11954583.png)
